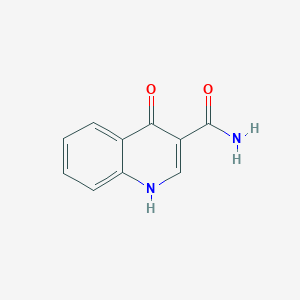

4-Oxo-1,4-dihydro-quinoline-3-carboxamide

Overview

Description

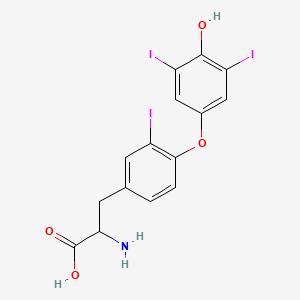

4-Oxo-1,4-dihydro-quinoline-3-carboxamide is a compound that has been studied for its potential applications in various fields. It has been reported as a β-secretase (BACE-1) inhibitor , a potent Axl kinase inhibitor , and a CB2 cannabinoid receptor agonist .

Synthesis Analysis

The synthesis of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives involves designing and creating a small library of derivatives, which are then biologically evaluated in vitro . The synthesis process is supported by docking studies .Molecular Structure Analysis

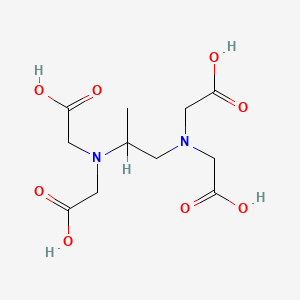

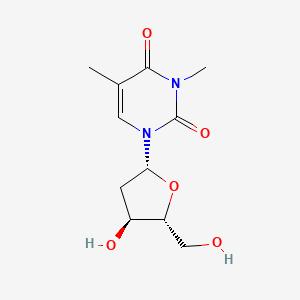

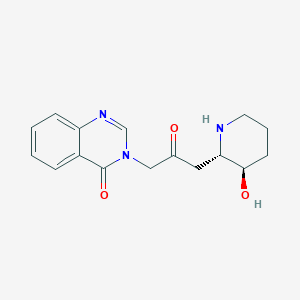

The molecular structure of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives is characterized by the presence of some important structural requirements exhibited by other classes of ligands, such as an aliphatic or aromatic carboxamide group in position 3, and an alkyl or benzyl group in position 1 .Chemical Reactions Analysis

The chemical reactions involving 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives are primarily related to their synthesis. The derivatives are designed, synthesized, and biologically evaluated in vitro .Scientific Research Applications

Synthesis of Derivatives

The compound is used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .

Therapeutic Potential

4-Quinolone-3-Carboxamides, including “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, have been reported to harbor vast therapeutic potential . They are explored for their therapeutic potential and may be adaptable for the derivatization of other less reactive carboxylate species .

Antibiotic Applications

The 4-quinolone scaffold, which includes “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, holds significant relevance in medicinal chemistry. Fluoroquinolones, which are part of this group, are among the most important fully synthetic antibiotics .

Anti-Tubercular Applications

4-Quinolone-3-carboxamides have been explored for their anti-tubercular potential . This makes “4-Oxo-1,4-dihydro-quinoline-3-carboxamide” a potential candidate for anti-tubercular applications.

Anti-Proliferative Applications

The compound has also been explored for its anti-proliferative potential . This suggests that it could be used in the treatment of diseases characterized by abnormal cell growth.

Tyrosine Kinase Inhibition

4-Quinolone-3-carboxamides, including “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, have been explored for their potential in tyrosine kinase inhibition . Tyrosine kinases play a key role in the modulation of growth factor signaling, thus, inhibitors can be used in the treatment of cancer.

Anti-Inflammatory Applications

The compound has been explored for its anti-inflammatory potential . This suggests that it could be used in the treatment of conditions characterized by inflammation.

Axl Kinase Inhibition

Research has shown that quinolone antibiotic derivatives, including “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, can act as selective Axl kinase inhibitors . Axl kinase is a target in cancer therapy, suggesting potential applications in this field.

Mechanism of Action

Target of Action

The primary target of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is the Axl kinase . Axl kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and migration . It has been identified as a potential target for anticancer drug discovery .

Mode of Action

4-Oxo-1,4-dihydro-quinoline-3-carboxamide interacts with Axl kinase by binding tightly to the protein . This binding inhibits the kinase function of Axl, thereby disrupting its role in cell survival, growth, and migration . The compound has been shown to potently inhibit Axl kinase function with a Kd value of 2.7 nM and an IC50 value of 4.0 nM .

Biochemical Pathways

The compound’s interaction with Axl kinase affects several biochemical pathways. One of the most significant is the inhibition of the TGF-β1-induced epithelial-mesenchymal transition (EMT) . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .

Pharmacokinetics

The compound 4-Oxo-1,4-dihydro-quinoline-3-carboxamide demonstrates reasonable pharmacokinetic properties . It has been shown to have a good bioavailability and a favorable half-life, making it a promising candidate for further development .

Result of Action

The action of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide results in the suppression of cell migration and invasion, particularly in MDA-MB-231 breast cancer cells . In addition, the compound has demonstrated in vivo therapeutic effects on hepatic metastasis in a xenograft model of highly metastatic 4T1 murine breast cancer cells .

Action Environment

Future Directions

The future directions for the study of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives could involve further modification of the most potent analogs to enhance their effectiveness . Additionally, these compounds could be further explored for their potential applications in treating diseases such as Alzheimer’s disease , cancer , and conditions that could benefit from the activation of CB2 cannabinoid receptors .

properties

IUPAC Name |

4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAWACBLSANHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,4-dihydro-quinoline-3-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Acetyl-6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate](/img/structure/B1204317.png)